molecular formula C7H6ClNO2 B8216232 6-Methoxypicolinoyl chloride

6-Methoxypicolinoyl chloride

Cat. No.: B8216232
M. Wt: 171.58 g/mol
InChI Key: NQDGFDNSIYDMJW-UHFFFAOYSA-N
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Description

6-Methoxypicolinoyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of picolinic acid, where the carboxyl group is converted to an acyl chloride and the pyridine ring is methoxylated at the 6-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methoxypicolinoyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

6-Methoxypicolinic acid+SOCl26-Methoxypicolinoyl chloride+SO2+HCl\text{6-Methoxypicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-Methoxypicolinic acid+SOCl2​→6-Methoxypicolinoyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and preventing side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypicolinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-methoxypicolinic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    6-Methoxypicolinic Acid: Resulting from hydrolysis.

    6-Methoxypicolinyl Alcohol: Produced via reduction.

Mechanism of Action

The mechanism of action of 6-Methoxypicolinoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    6-Methoxypicolinic Acid: The precursor to 6-Methoxypicolinoyl chloride, differing by the presence of a carboxyl group instead of an acyl chloride.

    6-Chloropicolinoyl Chloride: Similar structure but with a chlorine atom at the 6-position instead of a methoxy group.

    Picolinoyl Chloride: The non-methoxylated version of this compound.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the derivatives formed from it. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements .

Properties

IUPAC Name

6-methoxypyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGFDNSIYDMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5.00 g (32.7 mmol) 6-methoxy-pyridine-2-carboxylic acid in 100 mL DCM was added 40.8 mL (81.6 mmol) 2 M oxalyl chloride solution in DCM and stirred at 40° C. for 2 h. The solvent was removed by distillation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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